molecular formula C16H23NO5 B295050 1-Methyl-2-(4-morpholinyl)ethyl 3,4-dimethoxybenzoate

1-Methyl-2-(4-morpholinyl)ethyl 3,4-dimethoxybenzoate

Cat. No. B295050
M. Wt: 309.36 g/mol
InChI Key: WYGBLDZQEBHKHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-2-(4-morpholinyl)ethyl 3,4-dimethoxybenzoate (MMB-CHMICA) is a synthetic cannabinoid that belongs to the class of indole-3-carboxamides. It has been identified as a designer drug and has gained popularity in the recreational drug market due to its psychoactive effects. MMB-CHMICA has been classified as a Schedule I controlled substance in the United States and is illegal to manufacture, distribute, or possess.

Mechanism of Action

1-Methyl-2-(4-morpholinyl)ethyl 3,4-dimethoxybenzoate acts as a partial agonist of the cannabinoid receptors CB1 and CB2. It binds to these receptors and activates them, leading to the release of neurotransmitters such as dopamine and serotonin. This results in the psychoactive effects of 1-Methyl-2-(4-morpholinyl)ethyl 3,4-dimethoxybenzoate, including euphoria, relaxation, and altered perception.
Biochemical and Physiological Effects
1-Methyl-2-(4-morpholinyl)ethyl 3,4-dimethoxybenzoate has been found to have a range of biochemical and physiological effects. In animal studies, it has been shown to increase locomotor activity, decrease body temperature, and produce antinociceptive effects (reducing sensitivity to pain). 1-Methyl-2-(4-morpholinyl)ethyl 3,4-dimethoxybenzoate has also been found to have anxiolytic (anti-anxiety) effects in mice.

Advantages and Limitations for Lab Experiments

One advantage of using 1-Methyl-2-(4-morpholinyl)ethyl 3,4-dimethoxybenzoate in lab experiments is that it is a potent and selective agonist of the cannabinoid receptors CB1 and CB2. This makes it a useful tool for investigating the endocannabinoid system and its role in various physiological processes. However, one limitation is that 1-Methyl-2-(4-morpholinyl)ethyl 3,4-dimethoxybenzoate is a synthetic cannabinoid and may not accurately reflect the effects of natural cannabinoids found in cannabis.

Future Directions

There are several future directions for research on 1-Methyl-2-(4-morpholinyl)ethyl 3,4-dimethoxybenzoate. One area of interest is its potential therapeutic applications, particularly in the treatment of pain and anxiety. Another area of research is the development of new synthetic cannabinoids with improved selectivity and potency. Additionally, further studies are needed to investigate the long-term effects of 1-Methyl-2-(4-morpholinyl)ethyl 3,4-dimethoxybenzoate on the brain and other physiological systems.

Synthesis Methods

The synthesis of 1-Methyl-2-(4-morpholinyl)ethyl 3,4-dimethoxybenzoate involves the reaction of 3,4-dimethoxybenzoic acid with thionyl chloride to form 3,4-dimethoxybenzoyl chloride. This is then reacted with 1-methyl-2-(4-morpholinyl)ethylamine to form 1-Methyl-2-(4-morpholinyl)ethyl 3,4-dimethoxybenzoate.

Scientific Research Applications

1-Methyl-2-(4-morpholinyl)ethyl 3,4-dimethoxybenzoate has been used in scientific research to investigate its effects on the endocannabinoid system. The endocannabinoid system plays a crucial role in regulating various physiological processes such as pain, mood, appetite, and sleep. 1-Methyl-2-(4-morpholinyl)ethyl 3,4-dimethoxybenzoate has been found to bind to the cannabinoid receptors in the brain and produce psychoactive effects similar to those of delta-9-tetrahydrocannabinol (THC), the main psychoactive component of cannabis.

properties

Molecular Formula

C16H23NO5

Molecular Weight

309.36 g/mol

IUPAC Name

1-morpholin-4-ylpropan-2-yl 3,4-dimethoxybenzoate

InChI

InChI=1S/C16H23NO5/c1-12(11-17-6-8-21-9-7-17)22-16(18)13-4-5-14(19-2)15(10-13)20-3/h4-5,10,12H,6-9,11H2,1-3H3

InChI Key

WYGBLDZQEBHKHE-UHFFFAOYSA-N

SMILES

CC(CN1CCOCC1)OC(=O)C2=CC(=C(C=C2)OC)OC

Canonical SMILES

CC(CN1CCOCC1)OC(=O)C2=CC(=C(C=C2)OC)OC

Origin of Product

United States

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